Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the class of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade .
Mode of Action
Similar compounds have been found to inhibit key enzymes in cancer cell proliferation, such as topoisomerase ii alpha .
Biochemical Pathways
Similar compounds have been found to inhibit the hh signalling cascade, a pathway involved in cell growth and differentiation .
Result of Action
Similar compounds have shown potential anticancer activity by inhibiting key enzymes involved in cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazole derivatives, with thiazole or thiazine rings[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines
Thiazolo[3,2-a]pyrimidines
Fused pyrazolo-thiazoles
Uniqueness: Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGGRKRDIUPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.